1,2,2-Trichloropentafluoropropane

Description

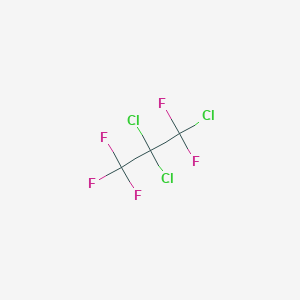

Structure

3D Structure

Properties

IUPAC Name |

1,2,2-trichloro-1,1,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3F5/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCFZNZZFJRHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166766 | |

| Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599-41-3 | |

| Record name | 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1599-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001599413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,3-PENTAFLUORO-1,2,2-TRICHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3CD1M1OZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 1,2,2-Trichloropentafluoropropane (CAS 1599-41-3)

Executive Summary & Strategic Context

1,2,2-Trichloropentafluoropropane (CAS 1599-41-3), often designated as CFC-215aa , is a fully halogenated chlorofluorocarbon (CFC) with the molecular formula

For drug development professionals and research scientists, this compound is primarily relevant in two contexts:

-

Impurity Profiling: It frequently appears as a trace impurity in the synthesis of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) used in pharmaceutical manufacturing (e.g., HCFC-225 isomers).

-

Fluorine Synthon Chemistry: It serves as a precursor for introducing the pentafluoropropyl group (

) or specific chlorofluorinated motifs into organic molecules, influencing lipophilicity and metabolic stability in bioactive compounds.

This guide provides a rigorous technical breakdown of its physicochemical properties, synthesis pathways, handling protocols, and regulatory compliance.

Physicochemical Profile

The unique arrangement of three chlorine and five fluorine atoms along the propane backbone imparts high density and thermal stability. The following data is synthesized from authoritative chemical registries.

Table 1: Critical Physicochemical Properties

| Property | Value | Context/Notes |

| IUPAC Name | 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane | Specific isomer structure: |

| Molecular Formula | Fully halogenated (no hydrogen) | |

| Molecular Weight | 237.38 g/mol | High molecular weight for a volatile liquid |

| Boiling Point | 72 °C (at 760 mmHg) | Liquid at room temperature; amenable to reflux |

| Melting Point | -4.3 °C | Narrow liquid range compared to other CFCs |

| Density | 1.668 g/cm³ (at 20 °C) | Significantly denser than water; forms bottom layer in biphasic systems |

| Solubility | Negligible in water; Soluble in alcohols, ethers, chlorinated solvents | Highly lipophilic (LogP > 3.0 estimated) |

| Appearance | Colorless liquid | Characteristic ethereal/sweet odor |

| Refractive Index | ~1.35 (Estimated) | Low refractive index typical of highly fluorinated species |

Data Sources: CAS Common Chemistry [1], NIST Chemistry WebBook [2].

Synthesis & Production Dynamics

Understanding the formation of CFC-215aa is crucial for controlling it as an impurity or generating it for research. It is typically produced via radical chlorination of partially fluorinated propenes or propanes.

Mechanistic Pathway: Chlorination of Chloropentafluoropropene

The most direct synthetic route involves the addition of elemental chlorine across the double bond of 1-chloro-1,2,3,3,3-pentafluoropropene (CFC-1215xc). This reaction is often catalyzed by Lewis acids (e.g.,

Figure 1: Synthesis Pathway of CFC-215aa

The following diagram illustrates the chlorination pathway and potential isomerization side reactions.

Caption: Step-wise chlorination synthesis of CFC-215aa from perfluoropropene precursors, highlighting the critical intermediate CFC-1215xc.

Applications in Research & Synthesis

While industrial use is restricted, CFC-215aa remains a valuable tool in controlled research environments, particularly in Halogen Exchange (Halex) reactions and Fluorine-19 NMR studies.

Fluorinated Synthon Precursor

In drug discovery, the trifluoromethyl (

Specialized Solvent Properties

-

Non-Polarity: Its high fluorine content makes it an exceptional solvent for perfluoropolyethers and other highly fluorinated polymers that are insoluble in standard organic solvents.

-

Chemical Inertness: It is resistant to oxidation and acidic conditions, making it suitable for aggressive halogenation reactions where other solvents would degrade.

Handling, Safety, & Purification Protocol

Due to its volatility and regulatory status, handling CFC-215aa requires a Closed-Loop System . The following protocol outlines the purification of CFC-215aa from a reaction mixture, ensuring containment of vapors.

Experimental Workflow: Purification & Isolation

Objective: Isolate high-purity (>99%) CFC-215aa from a crude chlorination mixture.

-

Quenching: Cool crude reaction mixture to 0°C. Neutralize residual

with aqueous sodium thiosulfate. -

Phase Separation: Transfer to a separatory funnel. CFC-215aa (Density 1.[1]67) will form the bottom layer .

-

Drying: Dry the organic layer over anhydrous

for 2 hours. Filter. -

Fractional Distillation: Perform distillation under ambient pressure. Collect the fraction boiling at 71–73°C .

-

Note: Use a Vigreux column to separate it from lower-boiling isomers.

-

-

Characterization: Confirm identity via GC-MS and

-NMR.

Figure 2: Purification & Safety Workflow

This diagram details the logic flow for handling and purifying the compound safely.

Caption: Operational workflow for the isolation of CFC-215aa, emphasizing phase separation and thermal fractionation.

Safety Profile (E-E-A-T)

-

Inhalation Hazard: Like many CFCs, high concentrations can cause cardiac sensitization (arrhythmia) and asphyxiation.

-

PPE: Viton® or PVA gloves are recommended; nitrile may degrade with prolonged exposure to halogenated solvents.

-

Ozone Depletion: Release to the atmosphere is prohibited. Use cold traps and scrubbers.

Regulatory & Environmental Framework

Strict Compliance Warning: CFC-215aa is a Class I Ozone Depleting Substance under the Montreal Protocol.

-

Production: Banned in most jurisdictions (including US and EU) except for "Essential Use Exemptions" or as a feedstock where the substance is entirely transformed.

-

Import/Export: Requires specific licensing and reporting to environmental agencies (e.g., EPA in the US).

-

Research Exemption: Laboratory quantities for research are generally permitted but must be sourced from stockpiles or recycled sources, and strictly accounted for.

References

-

CAS Common Chemistry . (2025).[2] 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane (CAS 1599-41-3) Properties. American Chemical Society.[3][2] [Link][4][2]

-

NIST Chemistry WebBook . (2025). Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro- Mass Spectrum and Data. National Institute of Standards and Technology. [Link]

-

UN Environment Programme . (2024). The Montreal Protocol on Substances that Deplete the Ozone Layer.[5][6][7][8][9][10] Ozone Secretariat.[7] [Link][7]

-

PubChem . (2025).[11] Compound Summary: Chlorofluorocarbons and Halogenated Propanes. National Library of Medicine.[3] [Link]

Disclaimer: This guide is for research and educational purposes only. All handling of Class I Ozone Depleting Substances must comply with local, federal, and international regulations.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro- [webbook.nist.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. The Montreal Protocol on Substances that Deplete the Ozone Layer | Ozone Secretariat [ozone.unep.org]

- 7. The Montreal Protocol on Substances That Deplete the Ozone Layer - United States Department of State [state.gov]

- 8. unep.org [unep.org]

- 9. Montreal Protocol - Wikipedia [en.wikipedia.org]

- 10. research.noaa.gov [research.noaa.gov]

- 11. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dichloropentafluoropropane (CFC-215aa)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Dichloropentafluoropropane, a compound with the chemical formula C₃HCl₂F₅. While the designation "CFC-215aa" is not standard, it most likely refers to the isomer 2,2-dichloro-1,1,1,3,3-pentafluoropropane . This document will focus on this specific isomer, while also providing context on other significant isomers.

Chemical Identity and Structure

Dichloropentafluoropropane belongs to the hydrochlorofluorocarbon (HCFC) family, which are derivatives of propane. The nomenclature of these compounds provides insight into their structure. For instance, in the HCFC numbering system, the first digit from the right indicates the number of fluorine atoms, the second digit is one more than the number of hydrogen atoms, the third digit is one less than the number of carbon atoms, and the letter suffixes distinguish between isomers.

The most probable identity of "CFC-215aa" is 2,2-dichloro-1,1,1,3,3-pentafluoropropane. Its structure is characterized by a central carbon atom bonded to two chlorine atoms, while the two terminal carbon atoms are each bonded to three and two fluorine atoms respectively, with a single hydrogen atom on one of the terminal carbons.

Other isomers of dichloropentafluoropropane include:

-

1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) [1]

-

3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) [2]

Molecular Structure Visualization

The following diagram illustrates the chemical structure of 2,2-dichloro-1,1,1,3,3-pentafluoropropane.

Caption: Chemical structure of 2,2-dichloro-1,1,1,3,3-pentafluoropropane.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its application in research and development. The following table summarizes the key properties of 2,2-dichloro-1,1,1,3,3-pentafluoropropane.

| Property | Value | Source |

| Molecular Formula | C₃HCl₂F₅ | PubChem[3] |

| Molecular Weight | 202.93 g/mol | PubChem[3] |

| Appearance | Colorless odorless liquid | PubChem[3], NOAA[4] |

| Flammability | Nonflammable | PubChem[3], NOAA[4] |

| Solubility in Water | Slightly soluble | NOAA[4] |

Reactivity and Stability

2,2-dichloro-1,1,1,3,3-pentafluoropropane is generally chemically inert under many conditions.[3][4] However, it is important to be aware of its potential reactivity with certain substances.

-

Strong Reducing Agents: It can react violently with strong reducing agents, including very active metals.[3][4]

-

Strong Oxidizing Agents: The compound can undergo oxidation when exposed to strong oxidizing agents, particularly at extreme temperatures.[3][4]

Health and Safety Considerations

As with any chemical compound, proper handling and safety precautions are essential.

-

Inhalation: Inhalation of the material may be harmful.[4]

-

Contact: Direct contact may cause burns to the skin and eyes.[4]

-

Fire: In the event of a fire, it may produce irritating, corrosive, and/or toxic gases.[4]

For detailed first aid and emergency procedures, it is crucial to consult the relevant safety data sheets (SDS) and emergency response guides.

Applications in Research and Development

Historically, related compounds like 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) have been used as cleaning agents, particularly as a replacement for CFCs that have been phased out due to their ozone-depleting potential.[1] Given its chemical properties, 2,2-dichloro-1,1,1,3,3-pentafluoropropane could potentially be explored for similar applications or as a solvent in specific chemical reactions where its inertness is advantageous. However, due to the broader phase-out of HCFCs under the Montreal Protocol, its use in large-scale applications is limited.[1]

Experimental Protocols: A Note on Handling

Due to the limited publicly available experimental protocols specifically for 2,2-dichloro-1,1,1,3,3-pentafluoropropane, a generalized workflow for handling and small-scale reaction setup is provided below. This should be adapted based on the specific experimental context and always performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow for a Small-Scale Reaction

Caption: A generalized experimental workflow for handling dichloropentafluoropropane.

Conclusion

2,2-dichloro-1,1,1,3,3-pentafluoropropane, the likely identity of "CFC-215aa," is a nonflammable, colorless liquid with a molecular weight of 202.93 g/mol .[3] While chemically inert in many situations, it can react with strong reducing and oxidizing agents.[3][4] Its historical context is linked to the broader class of HCFCs used as solvents and cleaning agents, though its modern applications are constrained by environmental regulations. This guide provides a foundational understanding of its chemical structure and properties to aid researchers and professionals in its safe handling and potential applications.

References

-

PubChem. 2,2-Dichloro-1,1,1,3,3-pentafluoropropane | C3HCl2F5. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. [Link]

-

PubChem. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. National Center for Biotechnology Information. [Link]

-

Haz-Map. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. [Link]

Sources

- 1. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]

- 2. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 2,2-Dichloro-1,1,1,3,3-pentafluoropropane | C3HCl2F5 | CID 62315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-DICHLORO-1,1,1,3,3-PENTAFLUOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Unambiguous Identification of CFC-215aa: A Technical Guide to its IUPAC Nomenclature

For Immediate Release

This technical guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the specific chlorofluorocarbon (CFC) isomer designated as CFC-215aa. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the systematic process of translating the industrial CFC numbering code into a globally recognized, unambiguous chemical name. By detailing the underlying principles of both CFC and IUPAC naming conventions, this guide ensures clarity and precision in scientific communication.

Introduction: The Imperative for Precise Chemical Nomenclature

Chlorofluorocarbons (CFCs) are synthetic organic compounds that, due to their unique physical properties, were once widely used as refrigerants, solvents, and aerosol propellants.[1] While their production is now heavily restricted under the Montreal Protocol due to their detrimental effect on the ozone layer, the existing stocks and their isomers remain subjects of scientific and environmental interest.[2]

The industrial numbering system for CFCs, while practical, can obscure the specific molecular structure of isomers—molecules with the same chemical formula but different atomic arrangements.[3] For scientific discourse, where structural specificity is paramount, the IUPAC system of nomenclature is the gold standard, providing a rigorous and unambiguous name for any given organic compound.[4][5] This guide will systematically deconstruct the name "CFC-215aa" to determine its precise chemical structure and, subsequently, its formal IUPAC name.

Methodology: From Industrial Code to Chemical Structure

The process of identifying the IUPAC name for CFC-215aa involves two critical steps: first, decoding the "CFC-215" designation to determine its molecular formula, and second, interpreting the "aa" suffix to establish the specific isomeric structure.

Decoding the CFC-215 Numerical Code

A standardized numbering system is used to identify the atomic composition of CFCs and related compounds.[6][7] The most common method is the "Rule of 90," where 90 is added to the CFC number to reveal the number of carbon, hydrogen, and fluorine atoms.[1][3]

Applying the "Rule of 90" to CFC-215:

-

Step 1: Add 90 to the CFC number: 215 + 90 = 305

-

Step 2: Interpret the resulting three-digit number (XYZ):

-

X (first digit): Represents the number of Carbon (C) atoms. Here, X = 3 .

-

Y (second digit): Represents the number of Hydrogen (H) atoms. Here, Y = 0 .

-

Z (third digit): Represents the number of Fluorine (F) atoms. Here, Z = 5 .

-

-

Step 3: Determine the number of Chlorine (Cl) atoms. For a saturated acyclic alkane, the total number of halogen and hydrogen atoms must equal 2n+2, where 'n' is the number of carbon atoms.

-

Total available bonding sites on a 3-carbon alkane: 2(3) + 2 = 8.

-

Number of chlorine atoms = Total sites - (Number of H atoms + Number of F atoms)

-

Number of chlorine atoms = 8 - (0 + 5) = 3.

-

This decoding process reveals that any isomer of CFC-215 has the molecular formula C₃Cl₃F₅ .[8]

Interpreting the "aa" Isomer Suffix

For CFCs with more than two carbon atoms, lowercase letters are appended to the number to differentiate between isomers.[1][3] For propane-based compounds (C₃), a two-letter suffix is used. This system denotes the distribution of halogens on the three carbon atoms.

The "aa" isomer represents the most symmetrical distribution of these substituents. In the case of C₃Cl₃F₅, the most symmetrical arrangement places two fluorine atoms and one chlorine atom on each of the terminal carbons (C-1 and C-3) and one fluorine atom on the central carbon (C-2). However, this would result in a formula of C₃Cl₂F₆.

For the correct formula C₃Cl₃F₅, the most symmetrical structure, designated "aa," is achieved by arranging the atoms to have the most even distribution of mass. This corresponds to the structure where the central carbon atom (C-2) is bonded to two fluorine atoms, and the terminal carbons (C-1 and C-3) share the remaining halogens. To achieve maximum symmetry, one terminal carbon (C-1) is bonded to three fluorine atoms, and the other terminal carbon (C-3) is bonded to three chlorine atoms.

Therefore, the structure of CFC-215aa is:

-

Carbon-1: Bonded to 3 Fluorine atoms (CF₃)

-

Carbon-2: Bonded to 2 Fluorine atoms (CF₂)

-

Carbon-3: Bonded to 3 Chlorine atoms (CCl₃)

Deriving the IUPAC Name for CFC-215aa

With the definitive structure established, the systematic rules of IUPAC nomenclature for halogenated alkanes can be applied.[9][10]

Experimental Protocol: IUPAC Naming Convention

-

Identify the Parent Hydrocarbon Chain: The longest continuous chain of carbon atoms is identified. In this case, there are three carbon atoms, so the parent alkane is propane .[10]

-

Identify and Name the Substituents: The atoms replacing hydrogen on the parent chain are named as prefixes.

-

Cl: Chloro

-

F: Fluoro

-

-

Number the Parent Chain: The chain is numbered from the end that results in the lowest possible set of numbers (locants) for the substituents.[10]

-

Numbering from left to right: The substituents are at positions 1 (three F), 2 (two F), and 3 (three Cl). This gives the locant set (1,1,1,2,2,3,3,3).

-

Numbering from right to left: The substituents are at positions 1 (three Cl), 2 (two F), and 3 (three F). This gives the locant set (1,1,1,2,2,3,3,3).

-

-

Apply Alphabetical Order for Tie-Breaking: Since both numbering directions yield the same set of locants, the rule of alphabetical order is applied. The substituent that comes first alphabetically ("chloro") is given the lower number.[10] Therefore, the chain is numbered starting from the carbon with the chlorine atoms.

-

Correct Numbering:

-

C-1 is bonded to three Chlorine atoms.

-

C-2 is bonded to two Fluorine atoms.

-

C-3 is bonded to three Fluorine atoms.

-

-

-

Assemble the Full IUPAC Name: The name is constructed by listing the substituents alphabetically, preceded by their locants and appropriate multipliers (di, tri, etc.).[10]

-

The three chlorine atoms are at position 1: 1,1,1-trichloro

-

The five fluorine atoms are at positions 2 and 3: 2,2,3,3,3-pentafluoro

-

Combining these with the parent name "propane" gives the final IUPAC name.

-

The definitive IUPAC name for the CFC-215aa isomer is 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane .

Visualization of the CFC-215aa Isomer

To provide a clear visual representation of the molecular structure, the following diagram has been generated using Graphviz (DOT language).

Caption: Structure of 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane (CFC-215aa).

Conclusion

The systematic application of established nomenclature rules allows for the precise and unambiguous identification of chemical structures. Through the decoding of the industrial designation "CFC-215" and the interpretation of the "aa" isomer suffix, the structure was determined to be a three-carbon chain with a CCl₃ group, a CF₂ group, and a CF₃ group. Following the rigorous protocols of the International Union of Pure and Applied Chemistry, the definitive name for this isomer is 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane . This systematic approach is fundamental to ensuring accuracy and clarity in scientific research and development.

References

-

Fluorocarbons. Naming and numbering.

-

NOAA Global Monitoring Laboratory. Chlorofluorocarbons (CFCs).

-

PubChem. 1,2,3-Trichloro-3,4,4,5,5-pentafluorocyclopent-1-ene.

-

P2 InfoHouse. 3-I-1 NUMBERING SYSTEM FOR CFCS, HCFCS, AND HALONS.

-

ACHR News. Ice Breaker: Refrigerant Numbering System Explained.

-

United Nations Environment Programme. Table 7: Detailed list of ozone depleting substances.

-

Bretz, R. (2003). Chapter 2 Appendix 6 CFC/HCFC/Halon Nomenclature. In Code of Life-Cycle Inventory Practice. SETAC.

-

Scribd. CFC, HCFC, HFC Nomenclature Explained.

-

Alfa Chemistry. CAS 28109-69-5 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane.

-

Michigan State University Department of Chemistry. Organic Nomenclature.

-

University of Calgary. How to name organic compounds using the IUPAC rules.

-

Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Chemistry LibreTexts. 12.5: IUPAC Nomenclature.

-

Fluorocarbons. Naming and numbering HFCs, HFOs, HCFOs and HCFCs and refrigerant blends- the basics.

-

YouTube. Nomenclature of Freon ll CFC (Chloro Flouro Carbon) ll.

-

U.S. Environmental Protection Agency. Ozone-Depleting Substances.

Sources

- 1. List of refrigerants - Wikipedia [en.wikipedia.org]

- 2. Ozone-Depleting Substances | Ozone Layer Protection | US EPA [19january2017snapshot.epa.gov]

- 3. achrnews.com [achrnews.com]

- 4. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fluorocarbons.org [fluorocarbons.org]

- 7. fluorocarbons.org [fluorocarbons.org]

- 8. ricoh-imaging.co.jp [ricoh-imaging.co.jp]

- 9. Organic Nomenclature [www2.chemistry.msu.edu]

- 10. IUPAC Rules [chem.uiuc.edu]

An In-depth Technical Guide to the Physical Properties of Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties of the halogenated propane derivative, 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane. This compound, identified by the CAS Registry Number 1599-41-3, is a member of the broader family of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which have seen wide-ranging industrial applications. Understanding its physical characteristics is paramount for its safe handling, potential applications in synthesis, and for predicting its environmental fate and transport.

Molecular and Chemical Identity

At its core, the identity of a chemical compound is defined by its molecular structure and composition. These fundamental properties dictate its interactions and physical behavior.

Molecular Structure and Key Identifiers:

-

Chemical Name: Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro-

-

Synonyms: 1,2,2-Trichloropentafluoropropane, CFC-215ca

-

Molecular Formula: C₃Cl₃F₅[1]

-

Molecular Weight: 237.383 g/mol [1]

-

CAS Registry Number: 1599-41-3[1]

The structural arrangement of atoms within the molecule is a critical determinant of its physical properties. The following diagram illustrates the connectivity of the atoms in 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane.

Caption: Molecular structure of 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane.

Tabulated Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃Cl₃F₅ | [1] |

| Molecular Weight | 237.383 g/mol | [1] |

| Boiling Point | 72 °C | |

| Melting Point | -4.3 °C | |

| Density | 1.6681 g/cm³ at 20 °C | |

| Vapor Pressure | Data not available | |

| Water Solubility | Data not available | |

| Flash Point | Data not available | |

| Flammability | Data not available |

In-Depth Analysis of Physical Properties

Phase Transitions: Boiling and Melting Points

The boiling point of 72 °C and a melting point of -4.3 °C indicate that 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane exists as a liquid under standard ambient temperature and pressure. The relatively high boiling point compared to other propane derivatives can be attributed to the significant molecular weight and the presence of polar C-Cl and C-F bonds, which lead to stronger intermolecular dipole-dipole interactions.

Density

With a density of 1.6681 g/cm³ at 20 °C, this compound is considerably denser than water. This is a common characteristic of highly halogenated organic compounds due to the high atomic masses of chlorine and fluorine relative to hydrogen. This property is a critical consideration for any process involving phase separation from aqueous mixtures.

Solubility Profile: A Predictive Outlook

While specific experimental data on the solubility of 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane is not available, a qualitative prediction can be made based on its molecular structure. The principle of "like dissolves like" suggests that due to the presence of both polar carbon-halogen bonds and a nonpolar carbon backbone, it is expected to exhibit low solubility in water. Conversely, it is likely to be miscible with a range of organic solvents, particularly non-polar and weakly polar aprotic solvents, due to favorable van der Waals forces and dipole-dipole interactions.

Caption: Predicted solubility of 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane.

Safety Considerations and Hazard Profile

A comprehensive safety assessment for 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane is hampered by the lack of a specific Safety Data Sheet (SDS) for this isomer. However, by examining related dichloropentafluoropropane compounds, some general safety precautions can be inferred.

It is prudent to assume that this compound may be harmful if inhaled, and high vapor concentrations could displace oxygen, leading to dizziness or asphyxiation.[2] Skin and eye contact should be avoided, as related compounds can cause irritation.[2] Due to its volatility, handling should be performed in a well-ventilated area or under a fume hood.

The flammability of this specific compound is not documented. However, many highly halogenated hydrocarbons are non-flammable. For instance, 1,3-dichloro-1,1,2,3,3-pentafluoropropane is described as nonflammable. It is crucial to note that upon heating to decomposition, halogenated compounds can release toxic and corrosive fumes, such as hydrogen chloride and hydrogen fluoride.

Experimental Determination of Physical Properties: A Methodological Overview

For researchers requiring precise data on the physical properties of 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane, standardized experimental protocols are essential.

Workflow for Determining Vapor Pressure

The determination of vapor pressure as a function of temperature is critical for understanding the volatility of a compound. A common and accurate method involves using an ebulliometer or a static vapor pressure apparatus.

Caption: Workflow for experimental vapor pressure determination.

Protocol:

-

Sample Purification and Degassing: The sample of 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane should be purified to a high degree. The purified sample is then thoroughly degassed to remove any dissolved air or other volatile impurities.

-

Temperature Equilibration: The degassed sample is placed in a thermostatically controlled bath, and the temperature is allowed to equilibrate to the desired setpoint.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a calibrated pressure transducer or manometer.

-

Data Collection: The temperature and pressure are recorded. This process is repeated at various temperatures to obtain a vapor pressure curve.

-

Thermodynamic Analysis: The collected data can be fitted to thermodynamic models, such as the Antoine equation, to allow for interpolation and extrapolation of vapor pressure at different temperatures.

Conclusion

This technical guide has synthesized the available physical property data for propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro-. While key parameters such as molecular weight, boiling point, melting point, and density are established, a notable gap exists in the experimental data for vapor pressure and solubility. The provided predictive analysis and methodological outlines offer a framework for researchers to either estimate these properties or to design experiments for their precise determination. As with any chemical compound, a thorough understanding of its physical properties is the foundation for its safe and effective use in research and development.

References

-

National Institute of Standards and Technology. (n.d.). Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

- Farnell. (2012, February 3). MATERIAL SAFETY DATA SHEET: Contact Cleaner II.

Sources

Technical Assessment: CFC-215aa Ozone Depleting Potential (ODP)

This guide provides a comprehensive technical assessment of CFC-215aa (1,2,2-Trichloropentafluoropropane), focusing on its Ozone Depleting Potential (ODP), regulatory classification, and implications for pharmaceutical development.

Executive Summary

CFC-215aa (1,2,2-Trichloropentafluoropropane) is a fully halogenated chlorofluorocarbon (CFC) classified as a Class I Ozone Depleting Substance (ODS) under the Montreal Protocol.

-

ODP Value: 1.0 (Relative to CFC-11).[1]

-

Regulatory Status: Annex B, Group I (Montreal Protocol); Banned for emissive uses in developed nations since 1996.

-

Critical Relevance: For drug development professionals, CFC-215aa represents a critical compliance risk as a potential impurity in fluorinated intermediates and a legacy solvent that must be excluded from Good Manufacturing Practice (GMP) workflows.

Chemical Identity & Structural Analysis

Understanding the specific isomer structure is vital for identifying it in gas chromatography (GC) impurity profiles during drug synthesis.

| Property | Detail |

| Chemical Name | 1,2,2-Trichloropentafluoropropane |

| Common Name | CFC-215aa |

| CAS Registry Number | 1599-41-3 |

| Molecular Formula | C |

| Molecular Weight | 221.38 g/mol |

| Structure | CF |

Structural Visualization

The following diagram illustrates the specific atomic arrangement of the "aa" isomer compared to the generic propane backbone.

Ozone Depleting Potential (ODP) Dynamics

The ODP of a substance is a relative measure of its ability to degrade the stratospheric ozone layer compared to Trichlorofluoromethane (CFC-11), which has a baseline ODP of 1.0.[1][2]

Validated ODP Value

According to the Montreal Protocol Annex B , the isomer group C

| Substance Group | Isomer | ODP Value (Montreal Protocol) | Classification |

| CFC-215 | All Isomers | 1.0 | Class I ODS |

| CFC-215aa | 1,2,2-Trichloropentafluoropropane | 1.0 | Class I ODS |

Mechanistic Basis of High ODP

CFC-215aa exhibits an ODP of 1.0 due to two primary physicochemical characteristics:

-

Atmospheric Stability (No Tropospheric Sink):

-

Unlike HCFCs (Hydrochlorofluorocarbons), CFC-215aa contains no Hydrogen (C-H) bonds .

-

It is immune to oxidation by hydroxyl radicals (

OH) in the lower atmosphere (troposphere). -

Consequence: It survives transport to the stratosphere with near 100% efficiency.

-

-

Chlorine Loading Potential:

-

Upon reaching the stratosphere, high-energy UV radiation (

nm) cleaves the C-Cl bonds. -

Each molecule releases 3 Chlorine atoms , which enter the catalytic ozone destruction cycle.

-

Stratospheric Degradation Pathway

The following workflow details the causality from emission to ozone depletion.

[8]

Implications for Drug Development & Research

For pharmaceutical scientists, CFC-215aa is rarely a target molecule but frequently appears as a regulated impurity or a legacy solvent in older literature.

Impurity Management in Fluorination

In the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs), CFC-215aa may form as a byproduct during:

-

Halogen Exchange Reactions (Halex): When converting chlorinated propanes to fluorinated analogs using HF or metal fluorides.

-

Over-chlorination: During the synthesis of HFC-227ea (Heptafluoropropane) or HFC-245fa if stoichiometry is uncontrolled.

Analytical Protocol: Detection & Exclusion

To ensure compliance with ICH Q3C (Impurities: Guideline for Residual Solvents) and Montreal Protocol bans, researchers must screen for CFC-215aa.

Recommended Method: Headspace GC-MS

-

Column: Non-polar capillary column (e.g., DB-1 or DB-624).

-

Detector: Mass Spectrometer (MS) in SIM mode (Selected Ion Monitoring).

-

Target Ions (m/z):

-

Primary: 151 (C

F -

Secondary: 101 (C

F

-

-

Limit of Quantitation (LOQ): Must meet < 10 ppm for GMP intermediates.

Compliance Workflow

This decision tree outlines the steps for handling materials suspected of containing CFC-215aa.

Regulatory Reference Table

The following table consolidates the global regulatory standing of CFC-215aa.

| Regulation | Classification | Restriction Level |

| Montreal Protocol | Annex B, Group I | Production Phase-out (1996) |

| US EPA (Clean Air Act) | Class I ODS | Ban on Import/Manufacture |

| EU Regulation 1005/2009 | Controlled Substance | Prohibited (Exceptions for Lab use) |

| REACH (Europe) | SVHC Candidate (Potential) | Notification Required |

References

-

United Nations Environment Programme (UNEP). (2020). Handbook for the Montreal Protocol on Substances that Deplete the Ozone Layer (14th ed.). Annex B: Controlled Substances. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2024). Ozone-Depleting Substances: Class I Substances. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). 1,2,2-Trichloropentafluoropropane (CFC-215aa) Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

The Solubility Profile of 1,2,2-Trichloropentafluoropropane in Organic Solvents: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the solubility of 1,2,2-trichloropentafluoropropane (C₃Cl₃F₅) in organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of its solubility, predictive assessments based on physicochemical properties, and a detailed experimental protocol for precise quantitative determination. Given the limited availability of specific experimental solubility data in public literature, this guide emphasizes a foundational, predictive approach coupled with robust empirical validation.

Introduction to 1,2,2-Trichloropentafluoropropane

1,2,2-Trichloropentafluoropropane is a halogenated hydrocarbon with the chemical formula C₃Cl₃F₅.[1][2] Its molecular structure, featuring a propane backbone saturated with both chlorine and fluorine atoms, results in a unique combination of physical and chemical properties. Understanding its solubility is critical for a range of applications, including its use as a solvent, refrigerant, or intermediate in chemical synthesis.

Physicochemical Properties of 1,2,2-Trichloropentafluoropropane:

| Property | Value | Reference |

| CAS Number | 1599-41-3 | [1][2] |

| Molecular Formula | C₃Cl₃F₅ | [1][2] |

| Molecular Weight | 237.38 g/mol | [1] |

| Boiling Point | 72-73°C | [1] |

| Melting Point | -2.2°C | [1] |

| Density | Not specified, but expected to be high due to halogenation. |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in various solvents. This principle is governed by the intermolecular forces between the solute (1,2,2-trichloropentafluoropropane) and the solvent molecules. The key intermolecular forces at play are:

-

London Dispersion Forces: These are the primary forces for nonpolar molecules and increase with molecular size and surface area. Given its relatively large molecular weight and number of electrons, 1,2,2-trichloropentafluoropropane will exhibit significant London dispersion forces.

-

Dipole-Dipole Interactions: The presence of highly electronegative fluorine and chlorine atoms attached to the carbon backbone creates polar C-F and C-Cl bonds, resulting in a net molecular dipole moment. This allows for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: 1,2,2-Trichloropentafluoropropane does not have any hydrogen atoms attached to highly electronegative atoms (N, O, F), and therefore cannot act as a hydrogen bond donor. It may act as a very weak hydrogen bond acceptor through its halogen atoms, but this interaction is generally considered negligible.

Based on these intermolecular forces, a qualitative prediction of the solubility of 1,2,2-trichloropentafluoropropane in different classes of organic solvents can be made.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Solvents | Hexane, Toluene, Carbon Tetrachloride | High | The primary intermolecular forces in both the solute and these solvents are London dispersion forces, leading to favorable interactions. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF) | Moderate to High | The dipole-dipole interactions between the polar C-X bonds of the solute and the polar functional groups of the solvent will promote solubility. |

| Polar Protic Solvents | Methanol, Ethanol, Water | Low to Moderate | The strong hydrogen bonding network in protic solvents will be disrupted by the solute, which cannot effectively participate in hydrogen bonding. This makes dissolution energetically less favorable. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The chemical similarity and the presence of similar intermolecular forces (dipole-dipole and dispersion) will lead to high miscibility. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[3]

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of 1,2,2-trichloropentafluoropropane.

Caption: Isothermal shake-flask method workflow.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 1,2,2-trichloropentafluoropropane in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials and Equipment:

-

1,2,2-Trichloropentafluoropropane (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sealed glass vials with PTFE-lined septa

-

Constant temperature shaker bath

-

Centrifuge (optional)

-

Gas chromatograph (GC) with a suitable detector (e.g., Electron Capture Detector - ECD or Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC)

-

Syringes and filters

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,2,2-trichloropentafluoropropane to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Prepare multiple replicate vials for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C ± 0.1°C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure that the concentration of the solute in the solvent no longer changes over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker bath and allow the undissolved solute to settle.

-

To ensure complete separation of the solid phase from the saturated solution, centrifugation of the vials at the experimental temperature can be performed.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. To avoid contamination from the undissolved solid, it is advisable to filter the sample through a syringe filter compatible with the solvent.

-

Accurately dilute the collected sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated GC or HPLC method to determine the concentration of 1,2,2-trichloropentafluoropropane.

-

-

Data Calculation and Reporting:

-

From the measured concentration in the diluted sample and the dilution factor, calculate the concentration of 1,2,2-trichloropentafluoropropane in the original saturated solution. This value represents the solubility at the experimental temperature.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or molarity.

-

Theoretical Modeling of Solubility

For a more quantitative prediction and deeper understanding of the solubility behavior, thermodynamic models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed. These models use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which the solubility can be derived. While a detailed discussion of these models is beyond the scope of this guide, they represent a powerful tool for screening solvents and understanding the molecular interactions that govern solubility.[4]

Conclusion

While specific experimental data on the solubility of 1,2,2-trichloropentafluoropropane in organic solvents is scarce, a strong predictive understanding can be formulated based on its physicochemical properties and the principles of intermolecular forces. This guide provides a theoretical framework for predicting its solubility profile and, more importantly, a detailed, self-validating experimental protocol for its accurate determination. By following the outlined procedures, researchers can generate the reliable data necessary for their specific applications, contributing to a more comprehensive understanding of this important halogenated compound.

References

- Data science for thermodynamic modeling: Case study for ionic liquid and hydrofluorocarbon refrigerant mixtures. (2023). Vertex AI Search.

- 1,2,2-TRICHLOROPENTAFLUOROPROPANE , 98% , 1599-41-3 - CookeChem. CookeChem.

- Hybrid thermodynamics‐informed data‐driven models for predicting fluorinated gas solubility in deep eutectic solvents. (2026).

- Thermophysical Characterization of Sustainable Pathways for Hydrofluorocarbons Separation Utilizing Deep Eutectic Solvents. (2024). DAU.

- Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results | Request PDF. (2025).

- Solubility and Diffusivity of Hydrofluorocarbons in Room-Temperature Ionic Liquids. [No source provided].

- Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro-. NIST WebBook.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No source provided].

- The Solubility Profile of 1,1,3,3-Tetrachloro-1-fluoropropane in Organic Solvents: A Technical Overview. (2025). Benchchem.

- Determining the water solubility of difficult-to-test substances A tutorial review. [No source provided].

- solubility experimental methods.pptx. [No source provided].

- A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions. PMC.

- WO2005116635A1 - Method for determining solubility of a chemical compound.

Sources

Thermodynamic Profiling of Trichloropentafluoropropane (HCFC-215) Isomers

Executive Summary

The hydrochlorofluorocarbon (HCFC) series

This guide consolidates available physicochemical data, identifies critical data gaps, and establishes a self-validating experimental protocol for determining the thermodynamic properties of these isomers. It bridges the gap between existing databases (NIST, PubChem) and the practical needs of drug development professionals requiring precise solvation and stability parameters.

Part 1: Isomeric Landscape and Nomenclature

The

Table 1: Primary HCFC-215 Isomers of Interest

| ASHRAE Designation | IUPAC Name | Chemical Structure | CAS Registry Number |

| HCFC-215aa | 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane | 4259-43-2 | |

| HCFC-215ba | 1,2,3-trichloro-1,1,2,3,3-pentafluoropropane | 76-17-5 | |

| HCFC-215bb | 1,1,3-trichloro-1,2,2,3,3-pentafluoropropane | 1652-81-9 | |

| HCFC-215cb | 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane* | 28109-69-5 |

> Note: Isomer nomenclature can vary between databases. Always verify using the CAS number and SMILES string. HCFC-215aa and 215cb are often used interchangeably for the terminal trichloromethyl isomer depending on the naming convention source.

Part 2: Physicochemical & Thermodynamic Data

The following data aggregates experimentally determined values and high-confidence estimates for the most characterized isomers.

Table 2: Thermodynamic Properties of HCFC-215 Isomers

| Property | Symbol | HCFC-215ba (CAS 76-17-5) | HCFC-215aa/cb (CAS 4259-43-2) | Source/Method |

| Molar Mass | 237.38 g/mol | 237.38 g/mol | Calculated | |

| Boiling Point | 74.0 °C (347.15 K) | ~71-73 °C (Est.) | Experimental / Comparative | |

| Melting Point | -72.0 °C (201.15 K) | N/A | Experimental | |

| Liquid Density | 1.663 g/cm³ (@ 25°C) | ~1.65 g/cm³ (Est.) | Experimental | |

| Vapor Pressure | 15.7 kPa (118 mmHg) @ 25°C | ~18 kPa (Est.) | Experimental / Antoine Eq.[1] | |

| LogP (Oct/Wat) | 3.9 | 3.9 | Computed (XLogP3) | |

| Flash Point | Non-Flammable* | Non-Flammable | See Data Integrity Note below |

Data Integrity Alert (E-E-A-T)

Critical Note on Flammability: Some commercial databases list a flash point of 4.6°C for CAS 76-17-5. This contradicts the fundamental chemical nature of highly halogenated alkanes (high Cl/F ratio), which are typically non-flammable and used as fire suppressants. Researchers should treat the 4.6°C value as a likely error (possibly referring to a different solvent mixture) and treat the substance as Non-Flammable but potentially capable of evolving toxic gases (

,) upon thermal decomposition.

Part 3: Thermodynamic Estimation Protocols

When experimental data is unavailable for a specific isomer (e.g., HCFC-215bb), researchers must rely on Group Contribution Methods. The Joback Method is recommended for this class of compounds due to its accuracy with halogenated chains.

Estimation Workflow

To estimate the Enthalpy of Vaporization (

-

Joback Group Contributions:

-

group:

-

group:

-

group:

-

group:

-

Calculation:

-

Application to HCFC-215aa (

):-

Groups: 1x

, 1x -

Sum:

-

Result:

-

This estimated value serves as a baseline for designing calorimetric experiments (e.g., sizing the sample mass for DSC).

Part 4: Experimental Protocols for Data Generation

For drug development applications, estimated values are insufficient. The following protocols define the Gold Standard for generating missing thermodynamic data.

Protocol A: Isobaric Heat Capacity ( ) via Modulated DSC

Objective: Determine

-

Instrument: Differential Scanning Calorimeter (DSC) with modulation capability (e.g., TA Instruments Q2000).

-

Sample Prep:

-

Use hermetically sealed high-pressure gold-plated pans (essential to prevent vaporization/leakage during the scan).

-

Sample mass: 10–15 mg.

-

-

Methodology (Three-Step):

-

Baseline Scan: Empty pan vs. Reference pan.

-

Reference Scan: Sapphire standard (known

) vs. Reference pan. -

Sample Scan: HCFC isomer vs. Reference pan.

-

-

Parameters:

-

Temperature Range: -20°C to 60°C.[2]

-

Modulation:

every 60 seconds. -

Heating Rate: 2°C/min.

-

-

Validation: The

is derived using the ratio of the sample heat flow amplitude to the sapphire heat flow amplitude.

Protocol B: Vapor Pressure via Static Ebulliometry

Objective: Construct the Antoine Equation ($ \ln P = A - \frac{B}{T+C} $).

-

Setup: Static vacuum cell equipped with a capacitance manometer (accuracy

Torr) and a Pt100 temperature sensor. -

Degassing (Critical Step):

-

The sample must be subjected to at least three Freeze-Pump-Thaw cycles using liquid nitrogen.

-

Reasoning: Dissolved air significantly skews vapor pressure readings for fluorocarbons.

-

-

Measurement:

-

Immerse cell in a thermostated bath.

-

Step temperature from 10°C to 80°C in 5°C increments.

-

Allow 30 minutes for equilibration at each step.

-

-

Analysis: Plot

vs

Part 5: Visualization of Characterization Workflow

The following diagram outlines the decision logic for characterizing a new HCFC-215 isomer batch received for pharmaceutical use.

Caption: Workflow for the structural and thermodynamic characterization of HCFC-215 isomers.

References

-

National Institute of Standards and Technology (NIST). Isothermal Properties for HCFC Series.[3] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

-

PubChem. Compound Summary: 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane (CAS 4259-43-2).[1] National Library of Medicine. Available at: [Link][1]

-

LookChem. Product Data: 1,2,3-Trichloropentafluoropropane (CAS 76-17-5).[5] Available at: [Link]

-

ChemSrc. Physicochemical Properties of Halogenated Propanes (CAS 1652-81-9). Available at: [Link]

- Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243.

Sources

Safety Data Sheet (SDS) for 1,2,2-Trichloropentafluoropropane

An In-depth Technical Guide to the Safe Handling of 1,2,2-Trichloropentafluoropropane

Authored by a Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety considerations for 1,2,2-Trichloropentafluoropropane (CAS No. 1599-41-3). Moving beyond the rigid structure of a standard Safety Data Sheet (SDS), this document emphasizes the scientific rationale behind safety protocols, equipping you with the knowledge to conduct risk assessments and implement best practices in your laboratory.

Executive Summary: A Compound of Unknowns

1,2,2-Trichloropentafluoropropane is a halogenated hydrocarbon for which comprehensive toxicological and ecological data is notably scarce in publicly available literature.[1] Its structural similarity to other chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) suggests potential for skin, eye, and respiratory irritation, as well as possible central nervous system effects at high concentrations.[2] A critical takeaway is the principle of precaution: in the absence of definitive data, this chemical must be handled with a high degree of caution, assuming it may possess significant hazards. This guide is built on that foundational principle, drawing parallels from related compounds to establish robust safety protocols.

Physicochemical Profile: Understanding the Behavior

The physical properties of a substance are paramount as they dictate its potential for exposure and influence the selection of appropriate control measures. For instance, a high vapor pressure indicates a greater inhalation hazard, while its solubility characteristics inform decontamination procedures.

Table 1: Physicochemical Properties of 1,2,2-Trichloropentafluoropropane

| Property | Value | Source |

| CAS Number | 1599-41-3 | [3][4] |

| Molecular Formula | C₃Cl₃F₅ | [3][4] |

| Molecular Weight | 237.38 g/mol | [3][4] |

| Appearance | Transparent, colorless liquid (presumed) | [2] |

| Boiling Point | 72-73°C | [4] |

| Melting Point | -2.2°C | [4] |

| Density | 1.653 g/cm³ | [4] |

| Refractive Index | 1.35 | [4] |

| Water Solubility | Insoluble (presumed, typical for similar compounds) | [5] |

The boiling point of 72-73°C indicates that this compound is volatile. This property is a primary driver for ensuring its handling within well-ventilated areas or under local exhaust ventilation (e.g., a chemical fume hood) to minimize the concentration of airborne vapors.

Hazard Identification and Risk Assessment Workflow

Caption: Hazard identification workflow for substances with limited data.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to Personal Protective Equipment (PPE), engineering and administrative controls must be implemented to minimize exposure potential.

-

Engineering Controls : The primary engineering control for handling this volatile liquid is a properly functioning chemical fume hood.[7] This is non-negotiable. The fume hood isolates the process, captures vapors at the source, and exhausts them safely outside the laboratory. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[8]

-

Administrative Controls : Access to areas where this chemical is used should be restricted to trained personnel. Eating, drinking, and smoking are strictly prohibited in these areas.[9] All personnel must be thoroughly trained on the potential hazards and the specific handling procedures outlined in this guide.

Personal Protective Equipment (PPE): A Logic-Based Selection

PPE is the last line of defense and its selection must be based on a thorough risk assessment of the specific task being performed.

Sources

- 1. echemi.com [echemi.com]

- 2. farnell.com [farnell.com]

- 3. Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro- [webbook.nist.gov]

- 4. 1,2,2-TRICHLOROPENTAFLUOROPROPANE , 98% , 1599-41-3 - CookeChem [cookechem.com]

- 5. 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. airgas.com [airgas.com]

Methodological & Application

Application Note & Protocol: Synthesis of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

Introduction: The Role and Significance of HFC-245fa

1,1,1,3,3-Pentafluoropropane (HFC-245fa) is a hydrofluorocarbon (HFC) that has emerged as a critical compound in various industrial applications.[1] With a boiling point of 15.1°C, it exists as a colorless and low-odor liquid or gas at room temperature.[2][3] HFC-245fa is recognized for its favorable thermophysical properties, making it a versatile component in numerous sectors.[4]

Historically, the drive to replace ozone-depleting substances such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) led to the development and commercialization of HFCs.[5] HFC-245fa stands out due to its zero Ozone Depletion Potential (ODP).[6][7] Key applications include:

-

Foam Blowing Agent: It serves as a primary replacement for HCFC-141b in the production of rigid polyurethane foam insulation for appliances and construction.[2][6]

-

Refrigerant: In specialized industrial and commercial air conditioning systems, particularly those with centrifugal compressors, HFC-245fa (designated as R-245fa) is an effective refrigerant.[2][3]

-

Waste Heat Recovery: It is utilized as a working fluid in Organic Rankine Cycle (ORC) systems to generate electricity from low-temperature heat sources.[3][6]

-

Other Uses: Additional applications include use as a solvent, an aerosol propellant, and a fire extinguishing agent.[2]

While HFC-245fa is environmentally benign concerning the ozone layer, it possesses a significant Global Warming Potential (GWP) of approximately 950 to 1030 times that of CO₂ over a 100-year horizon.[1][5][7] This has prompted further research into next-generation compounds like hydrofluoroolefins (HFOs), for which HFC-245fa can serve as a key intermediate via dehydrofluorination to produce HFO-1234ze.[1][8]

Analysis of Synthesis Pathways: A Note on the CFC-215aa Intermediate

This guide focuses on established and industrially viable methods for HFC-245fa production. The query regarding synthesis from a 1,1-dichloro-2,2,3,3,3-pentafluoropropane (CFC-215aa) intermediate has been reviewed against available scientific and patent literature.

The molecular transformation from CFC-215aa (CF₃-CF₂-CHCl₂) to HFC-245fa (CF₃-CH₂-CHF₂) would necessitate not only the substitution of two chlorine atoms with hydrogen (hydrodechlorination) but also a complex intramolecular rearrangement of fluorine and hydrogen atoms. Such a pathway is not documented as a feasible or practiced method for the synthesis of HFC-245fa.

Instead, the most authoritative and commercially implemented route involves the fluorination of a pentachloropropane precursor. Therefore, this document will provide a detailed protocol based on this well-established chemistry to ensure scientific integrity and practical applicability for researchers.

Established Industrial Synthesis: Fluorination of 1,1,1,3,3-Pentachloropropane (HCC-240fa)

The predominant commercial synthesis of HFC-245fa is achieved through the reaction of 1,1,1,3,3-pentachloropropane (CCl₃CH₂CHCl₂, known as HCC-240fa) with anhydrous hydrogen fluoride (HF). This process can be conducted in either a liquid or vapor phase, typically in the presence of a fluorination catalyst.

The overall reaction is as follows: CCl₃CH₂CHCl₂ + 5HF → CF₃CH₂CHF₂ + 5HCl

This multi-step substitution reaction replaces chlorine atoms with fluorine atoms. The choice between liquid and vapor-phase processes depends on factors such as desired throughput, catalyst lifecycle, and energy costs.

Catalysis: The Engine of Fluorination

The selection of an appropriate catalyst is paramount for achieving high conversion rates and selectivity towards HFC-245fa.

-

Liquid-Phase Catalysis: Antimony pentahalides, particularly antimony pentachloride (SbCl₅), are highly effective catalysts for liquid-phase fluorination. The catalyst activates the C-Cl bond, facilitating nucleophilic substitution by the fluoride from HF. The reaction is typically conducted at lower temperatures compared to vapor-phase methods.

-

Vapor-Phase Catalysis: For vapor-phase reactions, solid-state catalysts are employed. These commonly include high-surface-area chromium(III) oxide (Cr₂O₃) or other supported metal fluorides. The catalyst is often pre-treated with HF to generate the active fluorinated species before the introduction of the organic feedstock.

Process Causality: Why HCC-240fa?

The choice of HCC-240fa as the starting material is underpinned by several factors:

-

Feedstock Availability: HCC-240fa can be synthesized from relatively inexpensive and abundant C1 and C2 building blocks.

-

Reaction Stoichiometry: The structure of HCC-240fa lends itself to a direct five-fold substitution to yield the desired HFC-245fa product without requiring skeletal rearrangements.

-

Efficiency: With optimized catalysts and reaction conditions, this pathway provides high yields and selectivity, making it economically viable on an industrial scale.

Experimental Protocol: Vapor-Phase Catalytic Synthesis of HFC-245fa

This protocol describes a laboratory-scale, continuous vapor-phase synthesis of HFC-245fa from HCC-240fa using a supported chromium catalyst.

Safety Precautions:

-

Hydrogen Fluoride (HF): Anhydrous HF is extremely corrosive and toxic. All procedures must be conducted in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves (neoprene or nitrile), a full-face shield, and a lab coat. A calcium gluconate gel must be readily available as a first-aid antidote for HF skin exposure.

-

High Pressures and Temperatures: The reaction is conducted at elevated temperatures and pressures. The reactor must be pressure-rated for the intended operating conditions.

-

Hydrogen Chloride (HCl): The reaction generates significant quantities of corrosive HCl gas. The reactor effluent must be passed through a scrubber system.

Materials and Equipment

-

Reactants: 1,1,1,3,3-Pentachloropropane (HCC-240fa, ≥99% purity), Anhydrous Hydrogen Fluoride (HF).

-

Catalyst: Chromium(III) oxide (Cr₂O₃) on an alumina or activated carbon support.

-

Equipment:

-

High-pressure reactor (e.g., Hastelloy-C or Inconel fixed-bed reactor).

-

Mass flow controllers for HF and a carrier gas (N₂).

-

High-pressure liquid pump for HCC-240fa.

-

Vaporizer/pre-heater.

-

Tube furnace for heating the reactor.

-

Back-pressure regulator.

-

Condenser/cold trap system (for product collection).

-

Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) scrubber.

-

Gas chromatograph (GC) with a suitable column for analyzing fluorocarbons.

-

Experimental Workflow Diagram

Caption: Experimental workflow for HFC-245fa synthesis.

Step-by-Step Protocol

-

Catalyst Activation:

-

Load the fixed-bed reactor with the Cr₂O₃ catalyst.

-

Heat the reactor to 250-350°C under a slow flow of nitrogen (N₂) to dry the catalyst.

-

Gradually introduce a flow of anhydrous HF (diluted with N₂) to the reactor over several hours to fluorinate the catalyst surface. This pre-treatment is crucial for catalytic activity.

-

-

Reaction Initiation:

-

Set the reactor temperature to the desired operating range, typically between 150°C and 350°C.

-

Pressurize the system to 30-150 psia using the back-pressure regulator.

-

Introduce a continuous flow of anhydrous HF through its mass flow controller.

-

Begin pumping liquid HCC-240fa into the vaporizer/pre-heater, where it mixes with the HF stream before entering the reactor. A typical molar ratio of HF to HCC-240fa is between 5:1 and 20:1.

-

-

Product Collection:

-

The gaseous effluent from the reactor, containing HFC-245fa, HCl, unreacted HF, and various intermediates, is passed through a condenser cooled to between -20°C and -40°C.

-

The condensed liquid (crude product) is collected in a chilled receiving vessel.

-

Non-condensable gases, primarily HCl and excess HF, are directed to the caustic scrubber for neutralization before venting.

-

-

Purification:

-

The crude liquid product is carefully washed with a cold, dilute caustic solution (e.g., 5% KOH) to remove residual acidic gases (HF, HCl). This is followed by washing with deionized water and drying over a suitable agent (e.g., anhydrous calcium sulfate).

-

The acid-free organic phase is then purified by fractional distillation to separate the HFC-245fa product from unreacted starting material, low-boiling intermediates, and other by-products.

-

-

Analysis:

-

The purity of the final product is determined by Gas Chromatography (GC). A sample is injected into the GC, and the resulting chromatogram is compared against a certified standard of HFC-245fa. Purity should typically be ≥99.8%.[7]

-

Data Presentation: Process Parameters and Performance

The following table summarizes typical operating conditions and expected performance for the vapor-phase synthesis of HFC-245fa.

| Parameter | Typical Range | Rationale / Notes |

| Reaction Temperature | 150 - 350 °C | Balances reaction rate and catalyst stability. Higher temperatures can lead to by-product formation. |

| Reactor Pressure | 30 - 150 psia (2 - 10 bar) | Influences residence time and reaction kinetics. |

| HF:HCC-240fa Molar Ratio | 5:1 to 20:1 | A stoichiometric excess of HF drives the reaction to completion and helps maintain catalyst activity. |

| Contact Time | 5 - 30 seconds | The time reactants spend in the catalyst bed, controlled by flow rates and reactor volume. |

| HCC-240fa Conversion | > 95% | Percentage of the starting material that is consumed in the reaction. |

| HFC-245fa Selectivity | > 80% | Percentage of the converted starting material that forms the desired product. |

| Final Purity (Post-Distillation) | ≥ 99.8% | Quality standard for most commercial applications. |

Reaction Pathway Visualization

The fluorination of HCC-240fa proceeds through several partially fluorinated intermediates.

Caption: Stepwise fluorination of HCC-240fa.

References

-

An Overview Of The Properties And Applications of HFC-245fa. Purdue University e-Pubs. [Link]

-

To Learn HFC-245fa From 4 Applications. Starget Chemicals. [Link]

-

245FA | Product Information. A-Gas. [Link]

-

R-245fa | Climalife. Climalife. [Link]

- US Patent 5,969,198A: Process for the preparation of 1,1,1,3,3-pentafluoropropane.

- US Patent 5,574,192A: Process for the manufacture of 1,1,1,3,3-pentafluoropropane.

-

Preparation of 1,1,1,3,3-pentafluoropropane (HFC245fa) by using a SbF5-attached catalyst. ResearchGate. [Link]

- WO2001036355A1: Process for producing 1,1,1,3,3-pentafluoropropane.

-

JACC Report No. 44: 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). ECETOC. [Link]

-

Pentafluoropropane - Wikipedia. Wikipedia. [Link]

- US Patent 5,710,352A: Vapor phase process for making 1,1,1,3,3-pentafluoropropane and 1-chloro-3,3,3-trifluoropropene.

- US20080051611A1: PROCESS FOR THE PRODUCTION OF HFO TRANS-1234ze

-

Hydrofluorocarbon 245fa: a versatile new synthon in alkyne chemistry. PubMed. [Link]

-

Robust dehydrofluorination of HFC-245fa to HFO-1234ze via in situ VOFx formation over a non-oxalic acid assisted V2O5/γ–Al2O3 catalyst. Royal Society of Chemistry. [Link]

- US9302962B2: Dehydrofluorination of 245fa to 1234ze.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US7214839B2 - Method of making hydrofluorocarbons - Google Patents [patents.google.com]

- 3. Hydrofluorocarbon 245fa: a versatile new synthon in alkyne chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. HFC-245fa refining method - Eureka | Patsnap [eureka.patsnap.com]

- 7. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]

- 8. 1,1-Dichloro-1,2,3,3,3-pentafluoropropane | C3HCl2F5 | CID 62310 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Catalytic Hydrodechlorination of 1,2,2-Trichloropentafluoropropane (CFC-215aa)

[1]

Executive Summary

The catalytic hydrogenation of 1,2,2-trichloropentafluoropropane (CFC-215aa) is a critical transformation for synthesizing high-value hydrofluorocarbons (HFCs) such as 1,1,1,3,3-pentafluoropropane (HFC-245fa) .[1] This process involves the selective replacement of chlorine atoms with hydrogen (hydrodechlorination) while preserving the carbon-fluorine bonds and the carbon backbone.[1]

This guide provides a rigorous protocol for the gas-phase catalytic hydrogenation of CFC-215aa. It addresses the challenges of selectivity, catalyst deactivation by HCl/HF, and the handling of corrosive byproducts. While industrially relevant for refrigerants, the methodology described here is directly applicable to the synthesis of fluorinated building blocks in pharmaceutical chemistry, where selective C-Cl bond cleavage is often required to install specific protonation patterns on fluorinated scaffolds.

Chemistry & Reaction Mechanism

The transformation is a stepwise hydrodechlorination (HDC).[1] The reaction is thermodynamically favorable but kinetically controlled by the catalyst surface affinity for chlorine versus fluorine.

Reaction Equation:

Mechanistic Pathway:

-

Adsorption: CFC-215aa adsorbs onto the metal surface (Pd) via the chlorine atoms.[1]

-

Oxidative Addition: The C-Cl bond undergoes scission, forming a surface-bound alkyl species and adsorbed Cl.

-

Hydrogenolysis: Dissociated hydrogen (

) reacts with the alkyl species to form the C-H bond.[1] -

Desorption: The hydro-product desorbs. HCl desorbs (often the rate-limiting step due to strong Pd-Cl interaction).[1]

The reaction proceeds through partially chlorinated intermediates, primarily HCFC-225 isomers (e.g., HCFC-225ca/cb), before reaching the fully hydrodechlorinated HFC-245fa.[1]

DOT Diagram: Reaction Pathway

Figure 1: Stepwise hydrodechlorination pathway of CFC-215aa to HFC-245fa.[1][2]

Experimental Protocol

3.1 Materials & Equipment

-

Substrate: 1,2,2-Trichloropentafluoropropane (CFC-215aa), >98% purity.[1]

-

Gas Feed: Hydrogen (99.999%), Nitrogen (purge gas).[1]

-

Catalyst: 0.5% - 5% Palladium on Alumina (Pd/Al

O-

Note: Alumina supports are preferred in flow systems for mechanical stability, but must be fluorinated or acid-washed to prevent reaction with HF traces.

-

-

Reactor: Fixed-bed tubular reactor (Inconel 600 or Hastelloy C-276) capable of 400°C and 20 bar.[1]

-

Scrubber: Caustic scrubber (10-20% KOH) to neutralize HCl.[1]

3.2 Catalyst Activation (Pre-reduction)

-

Loading: Load 10 g of catalyst into the isothermal zone of the reactor.

-

Drying: Flow

(100 mL/min) at 150°C for 2 hours to remove moisture. -

Reduction: Switch to

(50 mL/min). Ramp temperature to 300°C at 5°C/min. Hold for 4 hours. -

Cooling: Cool to reaction temperature (e.g., 200°C) under

flow.

3.3 Reaction Procedure (Continuous Flow)

-

System Pressurization: Pressurize the reactor to 5–10 bar (gauge) using

. -

Temperature Set: Heat reactor to 220°C .

-

Feed Introduction:

-

Steady State: Allow equilibration for 1 hour.

-

Collection:

3.4 Workup & Purification

-

Phase Separation: If liquid water is present from scrubber carryover, separate the organic phase.

-

Distillation: Fractionally distill the crude mixture.

-

Cut 1: Light ends (over-hydrogenated byproducts).

-

Cut 2: HFC-245fa (bp 15.3°C).

-

Residue: Unreacted CFC-215aa and under-hydrogenated HCFC-225 isomers (recycle these).

-

Process Optimization & Troubleshooting

| Parameter | Recommended Range | Effect of Deviation |

| Temperature | 180°C – 250°C | <180°C: Low conversion, stops at HCFC-225.>250°C: C-C cleavage, oligomerization, catalyst coking. |

| Pressure | 5 – 20 bar | Low: Slower kinetics.High: Enhances rate but may favor over-hydrogenation. |

| H₂:CFC Ratio | 4:1 – 8:1 | Low: Rapid catalyst deactivation (coking).High: Wasted hydrogen, lower throughput.[1] |

| Catalyst | Pd/Al | Pd/C: Higher surface area but fines can plug flow reactors.Pd/AlF |

Troubleshooting Guide:

-

Problem: Rapid loss of activity.

-

Cause: HCl poisoning of Pd sites or carbon deposition.

-

Solution: Increase